4-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
This compound features a triazolopyridazine core substituted with a pyridin-4-yl group at position 3 and a benzamide moiety at position 6, modified with a para-fluoro substituent on the benzamide ring. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with enzymes or receptors via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-18-5-1-17(2-6-18)23(31)26-19-7-3-15(4-8-19)20-9-10-21-27-28-22(30(21)29-20)16-11-13-25-14-12-16/h1-14H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYRDAXADXPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate (1 ) is treated with 1 M NaOH at 80°C to yield carboxylic acid 3 , followed by decarboxylation in ethanol to produce benzamide 4 (Scheme 1).
Table 1: Reaction Conditions for Triazolo[4,3-b]Pyridazine Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 1 M NaOH, 80°C, 2 h | 3 | 75% |
| 2 | Ethanol, reflux, 4 h | 4 | 68% |
Functionalization at Position 6
The chloro group at position 6 of the triazolo[4,3-b]pyridazine is replaced via nucleophilic aromatic substitution. For example, treatment with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions introduces the pyridin-4-yl group.
Critical Reaction Parameters and Challenges
Regioselectivity in Triazole Formation
Thetriazolo[4,3-b]pyridazine system requires precise control to avoid regioisomeric byproducts. Microwave-assisted synthesis at 150°C improves selectivity.
Solubility Issues
The poor solubility of intermediates in polar solvents necessitates the use of DMF or DMAc for coupling reactions.
Purification Techniques
- Column Chromatography : Silica gel eluted with EtOAc/hexanes (1:3) isolates the triazolo[4,3-b]pyridazine intermediate.
- Recrystallization : Methanol/water mixtures purify the final benzamide product.
Analytical Characterization Data
Table 3: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) | Purity (HPLC) |
|---|---|---|---|
| 3 | 8.21 (s, 1H), 7.89 (d, 2H) | 327.1 | 98.5% |
| 4 | 8.45 (s, 1H), 7.75 (d, 2H) | 410.4 | 97.8% |
Industrial-Scale Production Considerations
- Continuous Flow Synthesis : Reduces reaction times from hours to minutes.
- Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports enhance cost efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth through several mechanisms:
- Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in cell proliferation and survival.
- In Vitro Studies : In studies conducted on different cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated IC50 values indicating potent activity (e.g., IC50 of 5.2 µM for MCF-7) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 10.5 |
| HeLa (Cervical) | 7.8 |
Neuroprotective Effects
Preliminary studies suggest that the compound may exert neuroprotective effects by:
- Reducing oxidative stress-induced apoptosis in neuronal cells.
- Potentially modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies
A notable study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on tumor growth in vivo. Mice implanted with tumor cells were treated with varying doses of the compound, resulting in a significant reduction in tumor size compared to control groups .
Safety and Toxicity
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive long-term studies are necessary to fully understand its toxicological impact.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural variations and their pharmacological implications:
Triazolopyridazine Derivatives with Modified Benzamide Groups
- 4-methyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide Structural Difference: Methyl substituent replaces fluorine on the benzamide ring. This may alter target binding affinity or metabolic stability .
- N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives
Variations in Amide Substituents
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)
- 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Structural Difference: Ethoxyphenyl-acetamide substituent.
Triazolopyridazine-Based Bromodomain Inhibitors
- (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) Structural Difference: Methoxy and piperidyl groups on the triazolopyridazine. Biological Activity: Potent bivalent BET bromodomain inhibitor (IC₅₀ < 10 nM). The methoxy group enhances water solubility, while the piperidyl moiety facilitates interactions with bromodomain hydrophobic regions .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings and Implications
- Fluorine vs. Methyl Substitutents : Fluorine’s electronegativity may enhance hydrogen bonding with polar residues in targets like kinases, whereas methyl groups improve lipophilicity for membrane penetration .
- Amide Group Diversity : Benzamide derivatives show broader target versatility (e.g., antimicrobial, epigenetic), while acetamide analogs like Lin28-1632 specialize in protein-protein interaction inhibition .
- Triazolopyridazine Scaffold Flexibility: Minor modifications (e.g., methoxy, piperidyl) can shift activity from antimicrobial to high-potency epigenetic modulation, underscoring the scaffold’s adaptability .
Biological Activity
The compound 4-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a member of the triazole family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Fluorine Substitution: The presence of fluorine enhances lipophilicity and can improve biological activity.
- Triazole Moiety: Known for its diverse pharmacological effects including antifungal and anticancer properties.
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have shown that various triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. Specifically:
- Triazole Derivatives: Compounds with a triazole scaffold have been reported to show cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 to 43.4 μM .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. The compound may exhibit:
- Broad-spectrum Antibacterial Activity: Some triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituent Effects: The position and nature of substituents on the triazole ring significantly influence activity.
- Fluorine Influence: The introduction of fluorine at specific positions has been linked to enhanced potency against certain targets .
Study 1: Anticancer Efficacy
A recent study investigated a series of triazole derivatives including compounds similar to this compound. Results indicated that these compounds exhibited promising cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 12.5 |
| B | HCT-116 | 6.2 |
| C | T47D | 43.4 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains.
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| D | S. aureus | 0.125 |
| E | E. coli | 0.5 |
| F | P. aeruginosa | 8 |
These findings underscore the potential utility of triazole derivatives in both oncology and infectious disease contexts.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the triazolopyridazine core, followed by coupling reactions to introduce the fluorobenzamide and pyridinyl groups. Critical considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
- Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
- Reaction monitoring : TLC and HPLC track intermediate formation and minimize side products .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm molecular structure | ¹H/¹³C chemical shifts, coupling constants |
| HPLC | Assess purity | Retention time, peak symmetry |
| Mass Spectrometry | Verify molecular weight | m/z ratio, fragmentation patterns |
| X-ray Crystallography | Resolve 3D structure | Unit cell dimensions, bond angles |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
Discrepancies may arise from variations in assay pH, temperature, or cellular models. Methodological approaches include:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and buffer systems .
- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate assay conditions .
- Statistical analysis : Apply ANOVA or multivariate regression to isolate confounding variables .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies enhance metabolic stability without compromising target affinity?
Structural modifications guided by SAR studies are critical:
Q. How does the triazolopyridazine core influence binding to kinase targets?
The core acts as a ATP-binding pocket mimetic:
- Hydrogen bonding : N1 and N4 of the triazole interact with kinase hinge regions (e.g., EGFR, ALK) .
- Aromatic stacking : The pyridazine moiety stabilizes hydrophobic interactions with residue side chains (e.g., Phe856 in EGFR) .
- Mutagenesis studies : Replace key residues (e.g., gatekeeper mutations) to validate binding specificity .
Q. How do researchers design experiments to compare in vitro and in vivo efficacy?
- In vitro : Use kinase inhibition assays (IC₅₀) and cytotoxicity screens (MTT assay) in cancer cell lines .
- In vivo : Employ xenograft models (e.g., nude mice with HCT116 tumors) to assess tumor growth inhibition and pharmacokinetics (Cmax, AUC) .
- PK/PD modeling : Link plasma concentration (HPLC-MS) to target modulation (e.g., phospho-kinase levels via Western blot) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
